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Compound of Interest

1H-Pyrazolo[3,4-c]pyridine-3-
Compound Name:
carboxylic acid

Cat. No.: B1393292

Subject: A Detailed, Mechanistically-Grounded Protocol for the Synthesis of 3-Morpholino-1-(4-
(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, a Core Intermediate for the
Anticoagulant Apixaban.

Abstract & Introduction

Apixaban, marketed as Eliquis, is a highly potent, selective, and orally bioavailable direct
inhibitor of coagulation factor Xa.[1] Its critical role in preventing and treating thromboembolic
disorders has made its synthesis a subject of significant industrial and academic interest.[2]
The molecular architecture of Apixaban is complex, featuring two distinct six-membered lactam
rings, the construction of which is a cornerstone of its synthesis.[3][4]

This application note moves beyond a simple recitation of steps to provide a detailed, field-
tested protocol for the synthesis of a pivotal Apixaban intermediate: 3-Morpholino-1-(4-(2-
oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (CAS 545445-44-1).[5][6][7][8] This
intermediate elegantly combines several key structural motifs required for the final active
pharmaceutical ingredient (API).[6][7] Our focus is to elucidate the underlying chemical
principles and rationale—the "why"—behind each procedural choice, thereby equipping
researchers with a robust and reproducible methodology grounded in scientific integrity. We will
detail a multi-step sequence starting from readily available materials, p-nitroaniline and 5-
chlorovaleroyl chloride, that avoids some of the harsher and more costly methods like the
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Ulimann reaction which has been noted for its erratic yields and severe reaction conditions.[9]
[10]

Strategic Overview of the Synthetic Pathway

The synthesis of Apixaban can be approached through various routes, often converging on a
few key intermediates.[5] The chosen intermediate, 3-Morpholino-1-(4-(2-oxopiperidin-1-
yl)phenyl)-5,6-dihydropyridin-2(1H)-one, is particularly strategic as it contains the
dihydropyridinone core, the morpholine moiety, and the phenyl-piperidone fragment.[2][6][7] Its
synthesis allows for the late-stage formation of the pyrazole ring, a common strategy in
Apixaban synthesis.[11]

Our protocol follows a logical and efficient sequence:

Lactam Formation: Acylation of an aniline derivative with 5-chlorovaleroyl chloride followed
by intramolecular cyclization to form the piperidin-2-one ring.

e Chlorination & Elimination: Introduction of reactivity on the newly formed lactam ring.
» Nucleophilic Substitution: Introduction of the morpholine moiety.

» Nitro Group Reduction: Conversion of the nitro group to an amine, preparing it for the
subsequent coupling reaction.

e Aryl C-N Coupling: Attachment of the second lactam-containing phenyl ring, often via a
Buchwald-Hartwig amination.[12][13]

This pathway is designed to be robust, scalable, and to utilize commercially available and cost-
effective starting materials.[9]

Experimental Protocol: Synthesis of Intermediate 1-
(4-nitrophenyl)piperidin-2-one

This initial stage is foundational, constructing the first of the two lactam rings present in the final
Apixaban structure. The procedure involves the acylation of p-nitroaniline with 5-chlorovaleroyl
chloride, followed by an in-situ intramolecular cyclization.
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Materials and Reagents

Quantity
Reagent/Ma .
terial Grade Supplier (per 100g p- Molar Eq. Notes
eria
nitroaniline)
] . Sigma- Starting
p-Nitroaniline Reagent ] 100 g 1.0 ]
Aldrich Material
5- :
124g(1.1 Acylating
Chlorovaleroy  98% Alfa Aesar 11
) eq) Agent
| Chloride
Sodium ] Base for
) Fisher )
Hydroxide ACS Grade S 96 g (3.3 eq) 3.3 acylation and
Scientific o
(NaOH) cyclization
Tetrabutylam
) Phase
monium Acros 4.6 g (0.02
) 99% ] 0.02 Transfer
Bromide Organics eq)
Catalyst
(TBAB)
Dichlorometh Organic
HPLC Grade VWR 1500 mL -
ane (DCM) Solvent
Water Agqueous
o - - 750 mL -
(Deionized) Phase

Step-by-Step Procedure

» Reaction Setup: To a 3L, three-necked round-bottom flask equipped with a mechanical

stirrer, a dropping funnel, and a thermometer, add p-nitroaniline (100 g), dichloromethane

(1500 mL), and tetrabutylammonium bromide (4.6 g). Begin vigorous stirring to create a

suspension.

o Causality Explanation: Dichloromethane is chosen as the solvent for its ability to dissolve

the organic reactants while being immiscible with the aqueous base, creating a biphasic

system.[14] TBAB is a phase-transfer catalyst, essential for shuttling the hydroxide ions

from the aqueous phase to the organic phase to deprotonate the aniline nitrogen,

facilitating its reaction with the acyl chloride.[14]
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« Initial Cooling and Acylation: Prepare a solution of sodium hydroxide (60g in 500 mL water)
and add it to the reaction flask. Cool the vigorously stirred mixture to 0-5 °C using an ice-
water bath. Separately, dissolve 5-chlorovaleroyl chloride (124 g) in 200 mL of
dichloromethane and add this solution to the dropping funnel. Add the 5-chlorovaleroyl
chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal
temperature is maintained below 10 °C.

o Causality Explanation: The reaction is highly exothermic. Low-temperature control is
critical to prevent side reactions, such as the hydrolysis of the acyl chloride and di-
acylation of the aniline. The dropwise addition ensures the concentration of the reactive
acyl chloride remains low, further controlling the reaction rate and temperature.

 Intramolecular Cyclization: After the addition is complete, allow the mixture to slowly warm to
room temperature (20-25 °C). Prepare a second, more concentrated solution of sodium
hydroxide (369 in 250 mL water). Add this solution to the reaction mixture. Continue to stir
vigorously at room temperature for 8-10 hours.[9]

o Causality Explanation: The first equivalent of base neutralizes the HCI byproduct of the
acylation. The subsequent, more concentrated addition of NaOH promotes the
intramolecular nucleophilic substitution. The amide nitrogen, deprotonated by the
hydroxide, attacks the carbon bearing the chlorine atom, displacing the chloride and
forming the six-membered piperidin-2-one ring. Vigorous stirring remains crucial to
maximize the interfacial area in the phase-transfer system.

» Work-up and Isolation: Monitor the reaction to completion using Thin Layer Chromatography
(TLC). Upon completion, cease stirring and allow the layers to separate. Transfer the mixture
to a separatory funnel and discard the aqueous layer. Wash the organic layer sequentially
with 2x 500 mL of water and 1x 500 mL of brine.

o Causality Explanation: The aqueous washes remove the inorganic salts (NaCl, excess
NaOH) and the TBAB catalyst. The brine wash helps to break any emulsions and begins
the drying process.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the
filtrate under reduced pressure using a rotary evaporator. The resulting crude yellow solid
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can be purified by recrystallization from ethyl acetate or by slurrying in methyl tert-butyl ether
to yield 1-(4-nitrophenyl)piperidin-2-one as a crystalline yellow solid.[14]

o Causality Explanation: Recrystallization or slurrying removes unreacted starting materials
and soluble impurities, providing a product of high purity suitable for the subsequent steps.
Expected yield is typically in the range of 85-90%.[14]

Subsequent Transformations to the Target
Intermediate

The successfully synthesized 1-(4-nitrophenyl)piperidin-2-one serves as the platform for the
remaining transformations. While detailed protocols for each of the following steps are beyond
the scope of this specific note, the key chemical logic is outlined below:

 Dichlorination and Elimination: The lactam is reacted with a chlorinating agent like
phosphorus pentachloride (PCls) to form a 3,3-dichloro intermediate.[9][15] Subsequent
treatment with a base and morpholine leads to an elimination-addition sequence, installing
the morpholine at the 3-position and creating the dihydropyridinone double bond.[15]

» Nitro Group Reduction: The nitro group is selectively reduced to an aniline. Common
methods include catalytic hydrogenation (e.g., Hz with Pd/C) or chemical reduction (e.g., iron
powder in acetic acid or sodium sulfide).[9] This step is critical for preparing the molecule for
the final C-N bond formation.

e Buchwald-Hartwig Amination: The resulting aniline is coupled with 1-(4-iodophenyl)piperidin-
2-one (a separate intermediate) using a palladium catalyst and a suitable phosphine ligand
(e.g., XPhos) in the presence of a base like sodium tert-butoxide.[12][16] This modern
coupling reaction is highly efficient for forming the aryl-amine bond that connects the two
halves of the target intermediate.[13][17]

Process Workflow Visualization

The following diagram illustrates the high-level workflow for the synthesis of the initial key
intermediate, 1-(4-nitrophenyl)piperidin-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1393292#experimental-protocol-for-the-synthesis-of-
apixaban-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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